molecular formula C12H11N3O2 B8502237 Methyl 3-(6-aminopyridazin-3-yl)benzoate

Methyl 3-(6-aminopyridazin-3-yl)benzoate

Cat. No.: B8502237
M. Wt: 229.23 g/mol
InChI Key: UWLIUEZJHHTUOM-UHFFFAOYSA-N
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Description

Methyl 3-(6-aminopyridazin-3-yl)benzoate is a heterocyclic benzoate derivative characterized by a methyl ester group at the 3-position of the benzene ring and a 6-aminopyridazin-3-yl substituent. The aminopyridazine group offers hydrogen-bonding capabilities, which may enhance solubility or target binding in pharmacological contexts.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-(6-aminopyridazin-3-yl)benzoate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(7-9)10-5-6-11(13)15-14-10/h2-7H,1H3,(H2,13,15)

InChI Key

UWLIUEZJHHTUOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3-(6-Aminopyridazin-3-yl)benzoate and Analogs

Compound Name Ester Group Substituent Position Heterocyclic Group Linker Group Notable Properties
This compound Methyl 3 6-Aminopyridazin-3-yl Direct attachment Potential enhanced solubility due to amino group
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl 4 Pyridazin-3-yl Phenethylamino Increased lipophilicity from ethyl ester and phenethyl linker
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl 4 6-Methylpyridazin-3-yl Phenethylamino Methyl group may reduce metabolic instability
4b (Methyl 3-((6-methoxy-benzofuropyrazol-3-yl)amino)benzoate) Methyl 3 Methoxy-benzofuropyrazole Amino Tumor cell growth inhibition (18% yield)

Physicochemical and Pharmacokinetic Implications

  • Substituent Position : The 3-position on the benzoate (target) versus 4-position ( compounds) may alter steric hindrance and binding affinity to biological targets.
  • Heterocyclic Moieties: The 6-aminopyridazine group in the target offers hydrogen-bond donor/acceptor sites absent in pyridazine (I-6230) or isoxazole (I-6273) derivatives, possibly enhancing target specificity .
  • Linker Groups: Direct attachment of the heterocycle (target) contrasts with phenethylamino linkers (), which add flexibility but increase molecular weight and logP .

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